molecular formula C15H23NO3 B13012484 N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide

N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide

Cat. No.: B13012484
M. Wt: 265.35 g/mol
InChI Key: MCUGFLXNFUBHIC-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide is an organic compound characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide typically involves the reaction of 2,3-dimethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the intermediate tert-butyl 2-(2,3-dimethylphenoxy)acetate. This intermediate is then subjected to hydrolysis and subsequent amidation with tert-butylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(6-(carboxymethyl)-2,3-dimethylphenoxy)acetamide.

    Reduction: Formation of N-(tert-Butyl)-2-(6-(aminomethyl)-2,3-dimethylphenoxy)acetamide.

    Substitution: Formation of various substituted phenoxyacetamides depending on the electrophile used.

Scientific Research Applications

N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the phenoxy and tert-butyl groups contribute to the compound’s overall hydrophobicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-2-(4-hydroxyphenoxy)acetamide
  • N-(tert-Butyl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(tert-Butyl)-2-(2,4-dimethylphenoxy)acetamide

Uniqueness

N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide is unique due to the presence of the hydroxymethyl group at the 6-position of the phenoxy ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the tert-butyl group and the hydroxymethyl group enhances the compound’s stability and potential for diverse applications.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-tert-butyl-2-[6-(hydroxymethyl)-2,3-dimethylphenoxy]acetamide

InChI

InChI=1S/C15H23NO3/c1-10-6-7-12(8-17)14(11(10)2)19-9-13(18)16-15(3,4)5/h6-7,17H,8-9H2,1-5H3,(H,16,18)

InChI Key

MCUGFLXNFUBHIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CO)OCC(=O)NC(C)(C)C)C

Origin of Product

United States

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